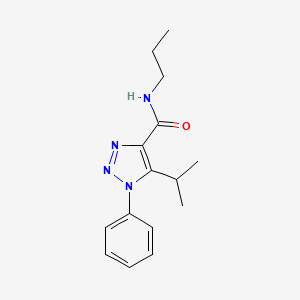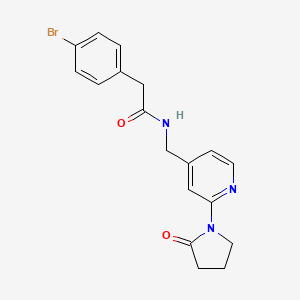![molecular formula C13H22N4O3S2 B2914452 1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea CAS No. 2034294-82-9](/img/structure/B2914452.png)
1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea is a complex organic compound that features a piperidine ring, a thiophene ring, and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the piperidine ring using dimethylsulfamoyl chloride under basic conditions.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as Suzuki–Miyaura coupling, which involves the use of palladium catalysts.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties due to the thiophene ring.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving sulfamoyl groups.
Wirkmechanismus
The mechanism of action of 1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea depends on its application:
Medicinal Chemistry: The compound may interact with specific receptors or enzymes in the body, modulating their activity.
Materials Science: The thiophene ring can participate in π-π interactions, affecting the electronic properties of materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(phenyl)urea: Similar structure but with a phenyl ring instead of a thiophene ring.
1-{[1-(methylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea: Similar structure but with a methylsulfamoyl group instead of a dimethylsulfamoyl group.
Uniqueness
1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea is unique due to the combination of the dimethylsulfamoyl group, piperidine ring, and thiophene ring, which confer specific chemical and biological properties that are not present in similar compounds.
Eigenschaften
IUPAC Name |
1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S2/c1-16(2)22(19,20)17-7-5-11(6-8-17)10-14-13(18)15-12-4-3-9-21-12/h3-4,9,11H,5-8,10H2,1-2H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKDZWSWDJCDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2914372.png)
![5-Bromo-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B2914373.png)
![N-(4-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2914374.png)


![4-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2914379.png)
![1-(3-chloro-4-methylphenyl)-3-(3-methylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2914381.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2914385.png)
![1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2914386.png)


